molecular formula C12H13F3O B13706249 7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol

7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol

Katalognummer: B13706249
Molekulargewicht: 230.23 g/mol
InChI-Schlüssel: KZZSZVBYZNCWIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a tetrahydrobenzoannulene structure, which imparts unique chemical and physical properties. The presence of the trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable building block in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol typically involves a cascade intramolecular Prins/Friedel–Crafts cyclization. This method starts with the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O). The reaction proceeds through an intramolecular Prins reaction, forming intermediary benzyl carbenium ions, which are then trapped by electron-rich aromatics via Friedel–Crafts alkylation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with various biological molecules. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-(Trifluoromethyl)-6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol is unique due to its tetrahydrobenzoannulene core, which provides distinct steric and electronic characteristics. This uniqueness makes it valuable for specific synthetic and research applications where other compounds may not be as effective.

Eigenschaften

Molekularformel

C12H13F3O

Molekulargewicht

230.23 g/mol

IUPAC-Name

7-(trifluoromethyl)-5,6,8,9-tetrahydrobenzo[7]annulen-7-ol

InChI

InChI=1S/C12H13F3O/c13-12(14,15)11(16)7-5-9-3-1-2-4-10(9)6-8-11/h1-4,16H,5-8H2

InChI-Schlüssel

KZZSZVBYZNCWIU-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC2=CC=CC=C21)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.